molecular formula C4H3FN2O2 B10795776 5-Fluorouracil-13C,15N2

5-Fluorouracil-13C,15N2

Cat. No.: B10795776
M. Wt: 133.06 g/mol
InChI Key: GHASVSINZRGABV-XZQGXACKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluorouracil-13C,15N2 is a stable isotope-labeled compound of 5-Fluorouracil, a pyrimidine analog. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of 5-Fluorouracil. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouracil-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 5-Fluorouracil molecule. One common method is to start with labeled uracil and introduce the fluorine atom at the 5-position through a halogenation reaction. The reaction conditions typically involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouracil-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fluorinated alcohols .

Scientific Research Applications

5-Fluorouracil-13C,15N2 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

5-Fluorouracil-13C,15N2 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate (dTTP) pools, causing DNA damage and apoptosis. The labeled isotopes allow for detailed tracking of the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorouracil-13C,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a higher degree of precision in tracking and quantification compared to single-labeled compounds. This makes it particularly valuable in complex biological studies and in the development of new therapeutic strategies .

Properties

IUPAC Name

5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-XZQGXACKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.